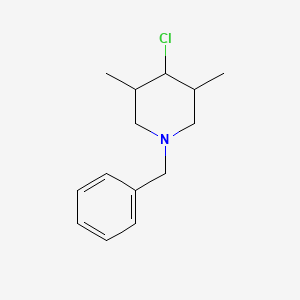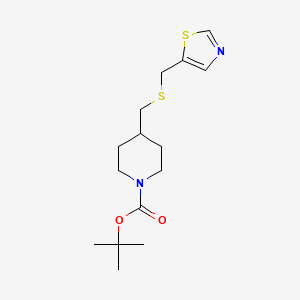
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with chlorophenyl and methylsulfonylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a chlorophenyl group, often using a Friedel-Crafts acylation reaction.
Introduction of the methylsulfonylphenyl group: This can be accomplished through a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and organometallic compounds are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or alcohols.
Aplicaciones Científicas De Investigación
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving inflammation and oxidative stress.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating receptor activity: Interacting with cellular receptors to influence signal transduction pathways.
Altering gene expression: Affecting the expression of genes involved in various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-chlorophenyl)-2,2-dimethyl-5-phenylfuran-3(2H)-one: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-methylphenyl)furan-3(2H)-one: Contains a methyl group instead of a methylsulfonyl group, which may influence its physical and chemical properties.
Uniqueness
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is unique due to the presence of both chlorophenyl and methylsulfonylphenyl groups on the furan ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H17ClO4S |
|---|---|
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C19H17ClO4S/c1-19(2)18(21)16(14-6-4-5-7-15(14)20)17(24-19)12-8-10-13(11-9-12)25(3,22)23/h4-11H,1-3H3 |
Clave InChI |
OLAZOWLXMHFLHG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


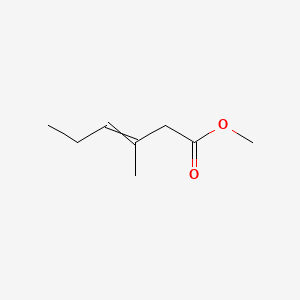
![Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate](/img/structure/B13971740.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)
![3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13971752.png)
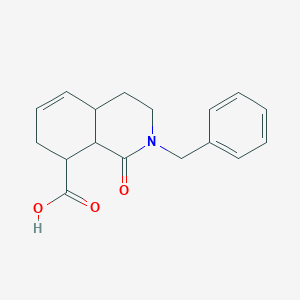
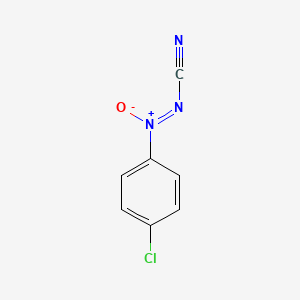


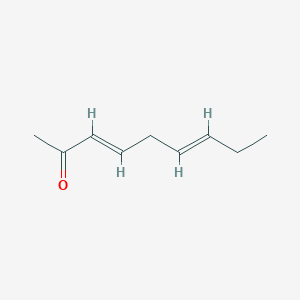

![Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13971798.png)

